6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
Overview
Description
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole (6-Cl-THCZ) is an aromatic heterocyclic compound belonging to the carbazole family. It is a derivative of carbazole, a nitrogen-containing heterocycle with a bicyclic structure containing two fused benzene rings. 6-Cl-THCZ has been studied extensively due to its potential applications in the pharmaceutical and chemical industries. The compound has been found to have several interesting biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.
Scientific Research Applications
1. Treatment of Huntington’s Disease
- Summary of Application: 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide has been granted orphan designation by the European Commission for the treatment of Huntington’s disease . Huntington’s disease is a hereditary disease that causes brain cells to die, leading to symptoms such as involuntary jerky movements, behavioral problems, and dementia .
- Methods of Application: The compound is expected to work by blocking the activity of an enzyme called SirT1, which is thought to be involved in controlling the removal of the abnormal huntingtin protein . The medicine is thought to work by increasing the removal of the protein, thus reducing its levels in the brain cells .
- Results or Outcomes: Early studies in experimental models indicate that it might improve the treatment of patients with Huntington’s disease . These assumptions will need to be confirmed at the time of marketing authorization .
2. Antiviral Agents
- Summary of Application: Carbazole derivatives, including 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, have shown antiviral activity . These compounds may be exploited as valid alternatives in antiviral therapy .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .
3. Human Papillomaviruses Inhibitors
- Summary of Application: 6-Chloro-2,3,4,9-tetrahydro-1h-carbazol-1-amine, a derivative of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, can be used as human papillomaviruses inhibitors .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .
4. Study of Intestinal Morphological Changes and Crypt Cell Apoptosis
- Summary of Application: EX-527, a derivative of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, has been used to study its effect on intestinal morphological changes and crypt cell apoptosis .
- Methods of Application: The compound was used in 1% dimethyl sulfoxide, 30%, polyethylene glycol-400 and 1% Tween 80 for treating C57BL/6 N mice .
- Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .
5. Inhibitor of Sirtuin-1
- Summary of Application: 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is expected to work by blocking the activity of an enzyme called SirT1 . SirT1 is thought to be involved in controlling the removal of the abnormal huntingtin protein .
- Methods of Application: The medicine is thought to work by increasing the removal of the protein, thus reducing its levels in the brain cells .
- Results or Outcomes: Early studies in experimental models indicate that it might improve the treatment of patients with Huntington’s disease . These assumptions will need to be confirmed at the time of marketing authorization .
6. Study of Intestinal Morphological Changes and Crypt Cell Apoptosis
- Summary of Application: EX-527, a derivative of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, has been used to study its effect on intestinal morphological changes and crypt cell apoptosis .
- Methods of Application: The compound was used in 1% dimethyl sulfoxide, 30%, polyethylene glycol-400 and 1% Tween 80 for treating C57BL/6 N mice .
- Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .
properties
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQQPGJXOHSTQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10315950 | |
Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10315950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |
CAS RN |
36684-65-8 | |
Record name | 36684-65-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10315950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-1,2,3,4-tetrahydrocarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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